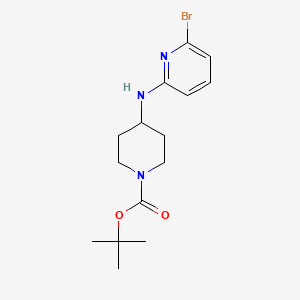

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate (CAS: 1042224-77-0) is a brominated heterocyclic compound with the molecular formula C₁₅H₂₂BrN₃O₂ and a molecular weight of 356.26 g/mol. It features a piperidine ring substituted with a tert-butyl carbamate group and a 6-bromopyridin-2-ylamino moiety. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Properties

IUPAC Name |

tert-butyl 4-[(6-bromopyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-9-7-11(8-10-19)17-13-6-4-5-12(16)18-13/h4-6,11H,7-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMRRWJDKSWFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Bromopyridine Group: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.

Attachment of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the bromopyridine moiety, potentially converting the bromine atom to a hydrogen atom.

Substitution: The bromine atom on the pyridine ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Dehalogenated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to tert-butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The bromopyridine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types .

Neuropharmacology:

This compound may also play a role in neuropharmacology, particularly as a potential treatment for neurological disorders. Compounds containing piperidine and pyridine structures are often investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety .

Synthesis and Structural Modifications

Synthetic Routes:

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables researchers to create analogs with altered pharmacological profiles, tailoring them for specific therapeutic applications .

Structure-Activity Relationship (SAR):

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies focus on modifying the bromine substituent or altering the piperidine ring to enhance potency and selectivity towards target receptors or enzymes .

Biological Studies

In vitro Studies:

In vitro assays have demonstrated that this compound can interact with various biological targets, leading to significant changes in cellular behavior. These studies help elucidate the mechanism of action and identify potential pathways for therapeutic intervention .

In vivo Studies:

Animal models are used to assess the pharmacokinetics and pharmacodynamics of this compound. Such studies provide insights into its efficacy and safety profile, which are critical for advancing it through preclinical development phases .

Formulation and Delivery

Formulation Development:

The formulation of this compound into suitable dosage forms is essential for its therapeutic application. Research has focused on developing stable formulations that maximize bioavailability while minimizing side effects. Techniques such as encapsulation in nanoparticles or liposomes are being explored to enhance delivery mechanisms .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer effects | Showed significant inhibition of cell proliferation in breast cancer cell lines. |

| Study B | Evaluate neuroprotective properties | Demonstrated potential neuroprotective effects in models of neurodegeneration. |

| Study C | Assess pharmacokinetics | Found favorable absorption and distribution characteristics in animal models. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural analogues, emphasizing differences in substituents, molecular weight, and functional groups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate (Target) | 1042224-77-0 | C₁₅H₂₂BrN₃O₂ | 356.26 | 6-Bromopyridin-2-ylamino, tert-butyl carbamate |

| tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate | 1261231-17-7 | C₁₆H₂₄BrN₃O₂ | 370.29 | Methylamino group instead of amino |

| tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate | 141545-71-3 | C₁₅H₂₁BrN₂O₃ | 357.24 | Hydroxyl group at piperidine C4 |

| tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate | 1261235-28-2 | C₁₆H₂₄ClN₅O₂S | 386.91 | Chloro-methylthio pyrimidine, methylamino |

| tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | 1289386-94-2 | C₁₅H₂₀ClN₃O₃ | 327.81 | Pyrimidin-4-yloxy linkage, chloro-methyl |

| tert-Butyl 4-{[4-(propan-2-yl)phenyl]amino}piperidine-1-carboxylate | 241499-44-5 | C₁₉H₂₈N₂O₂ | 316.45 | Isopropylphenylamino substituent |

Structural and Functional Differences

tert-Butyl 4-((6-bromopyridin-2-yl)(methyl)amino)piperidine-1-carboxylate

- Key Difference: A methyl group replaces the hydrogen on the amino group.

- The molecular weight rises to 370.29 g/mol, which may slightly reduce solubility in polar solvents compared to the parent compound .

tert-Butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

- Key Difference : A hydroxyl group is introduced at the piperidine C4 position.

- However, steric hindrance at C4 could affect reactivity in further functionalization reactions .

tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

- Key Difference : Pyrimidine ring with chloro and methylthio substituents; substitution at piperidine C3.

- Impact: The methylthio group acts as a leaving group, making this compound reactive in nucleophilic substitution reactions.

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Key Difference: Ether linkage (oxy group) instead of amino.

- Impact : The electron-rich oxygen atom may stabilize the pyrimidine ring, altering electronic properties and reactivity in subsequent synthetic steps .

tert-Butyl 4-{[4-(propan-2-yl)phenyl]amino}piperidine-1-carboxylate

- Key Difference : Aromatic phenyl group with isopropyl substituent replaces the bromopyridine.

- Impact : Loss of bromine eliminates utility in cross-coupling reactions but introduces a bulky aromatic group, which could enhance π-π stacking interactions in drug-receptor binding .

Biological Activity

tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a brominated pyridine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, summarizing relevant studies, synthesizing data from various sources, and presenting findings in a structured manner.

- Molecular Formula : C₁₆H₁₈BrN₃O₂

- Molecular Weight : 370.29 g/mol

- CAS Number : 1261231-17-7

- Chemical Structure : The compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 6-bromopyridin-2-yl amino group.

Anticancer Activity

Recent studies have indicated that compounds containing piperidine and pyridine derivatives exhibit significant anticancer properties. For instance, the presence of the bromine atom in the pyridine ring has been linked to enhanced cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Interaction with specific kinases has also been noted, potentially affecting cell cycle regulation.

- Case Studies :

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties:

- In Vitro Studies :

-

Mechanisms :

- The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties:

- Neuroprotective Mechanisms :

- Research Findings :

Data Summary

Q & A

Basic: What are the standard synthetic routes for preparing tert-Butyl 4-((6-bromopyridin-2-yl)amino)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves coupling reactions between a bromopyridine derivative and a piperidine-carboxylate precursor. Key steps include:

- Amination: Reacting 6-bromopyridin-2-amine with tert-butyl 4-oxopiperidine-1-carboxylate under reductive amination conditions (e.g., NaBH(OAc)₃ or H₂/Pd-C) .

- Protection/Deprotection: The tert-butyl carbamate (Boc) group is introduced to protect the piperidine nitrogen, followed by purification via silica gel chromatography .

- Quality Control: Intermediate purity is verified using TLC and HPLC, with final characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is this compound characterized to confirm its structural integrity?

Methodological Answer:

Structural confirmation relies on:

- Spectroscopic Techniques:

- Mass Spectrometry: HRMS to confirm molecular ion [M+H]⁺ .

- X-ray Crystallography: For unambiguous confirmation, SHELX software is used to refine crystal structures .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

Safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

- Emergency Measures: Immediate rinsing with water for skin/eye exposure; use ethanol or sand for small spills .

Advanced: How does the bromopyridine moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 6-bromo substituent on pyridine enables:

- Suzuki-Miyaura Coupling: Reaction with boronic acids (e.g., aryl/heteroaryl) under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Buchwald-Hartwig Amination: Formation of C-N bonds with primary/secondary amines .

- Kinetic Studies: Monitor reaction progress via LC-MS; optimize conditions (e.g., solvent polarity, temperature) to suppress dehalogenation side reactions .

Advanced: What computational strategies are used to predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding affinities to receptors (e.g., kinases, GPCRs) using crystal structures from the Protein Data Bank (PDB) .

- DFT Calculations: Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes in simulated physiological conditions .

Advanced: How can contradictory data in spectroscopic characterization be resolved?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

- Repetition Under Controlled Conditions: Ensure anhydrous solvents and inert atmospheres to avoid degradation .

- Alternative Techniques: Compare IR and Raman spectra for functional group consistency .

- Isotopic Labeling: Use ¹⁵N-labeled analogs to confirm amine proton assignments in NMR .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Scaffold for Drug Discovery: The piperidine-pyridine core is a privileged structure in kinase inhibitors (e.g., JAK2, EGFR) .

- Prodrug Development: The Boc group enhances solubility for in vivo studies; enzymatic cleavage releases the active amine .

- ADME Studies: Radiolabeled analogs (e.g., ¹⁴C) track metabolic pathways using LC-MS/MS .

Advanced: How is this compound utilized in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.